molecular formula C8H14Cl2N2O2 B6299314 (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride CAS No. 1640848-68-5

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride

Cat. No.: B6299314
CAS No.: 1640848-68-5
M. Wt: 241.11 g/mol
InChI Key: PFYSHCLKSHGDJW-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride is a chemical compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. The compound also contains a methoxypyridine moiety, which is a derivative of pyridine with a methoxy group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxypyridine and a suitable amino alcohol precursor.

    Reaction Conditions: The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated control systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds or other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(4-methoxypyridin-3-yl)ethanol: Similar structure but with a different position of the methoxy group.

    (2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYSHCLKSHGDJW-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.